molecular formula C15H19N3O2 B2993820 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide CAS No. 942723-69-5

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide

Cat. No. B2993820
CAS RN: 942723-69-5
M. Wt: 273.336
InChI Key: CWRGIQCYMJZACJ-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the structures of some synthesized compounds were confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the preparation of a key intermediate in the synthesis of zolazepam was reconsidered .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-methylamine has a molecular formula of C7H13N3 and a molecular weight of 139.2 .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole Compounds and Biological Activities : Pyrazole derivatives, including those with specific substitutions like methyl groups, have been extensively studied for their biological activities. These compounds play a significant role in medicinal chemistry due to their wide range of pharmacological effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. The synthesis and application of methyl-substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties and serve as valuable scaffolds in drug discovery processes (Sharma et al., 2021).

Analytical Methods in Chemical Research

Antioxidant Activity Determination : In the broader field of chemical research, various analytical methods have been developed to determine the antioxidant activity of compounds. This includes tests based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant capacity of complex samples, including those containing pyrazole derivatives. The development and application of these methods are crucial for understanding the antioxidant properties of new chemical entities (Munteanu & Apetrei, 2021).

Environmental Impact and Detection

Pyrethroid Pesticide Residues : The study of synthetic organic insecticides, such as pyrethroids, in various environments demonstrates the importance of monitoring chemical residues. Research on pyrethroid residues, including their occurrence in indoor and outdoor environments, highlights the need for sensitive detection methods to assess potential health risks. This area of study underscores the environmental impact of synthetic compounds and the necessity for ongoing surveillance and analytical advancements (Tang et al., 2018).

Mechanism of Action

Future Directions

The future directions in the research of similar compounds involve the development of new substitutes to replace existing compounds as advanced melt-castable explosives . Also, the hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-4-20-14-8-6-5-7-13(14)15(19)16-9-12-10-18(3)17-11(12)2/h5-8,10H,4,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRGIQCYMJZACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide

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